molecular formula C22H31NO3 B158883 Proacame CAS No. 137525-09-8

Proacame

カタログ番号: B158883
CAS番号: 137525-09-8
分子量: 357.5 g/mol
InChIキー: XVHWIBHQOHTZNS-LPUGWFBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Proparacaine (commonly referred to by its brand name Proacame) is a local anesthetic belonging to the amino ester class, primarily used in ophthalmology for procedures requiring rapid-onset, short-duration corneal anesthesia. It is available as a topical ophthalmic solution (e.g., Alcaine, Ocu-Caine) and acts by inhibiting sodium ion influx, thereby blocking nerve impulse transmission. Its chemical structure includes a para-aminobenzoic acid (PABA) ester backbone, which contributes to its pharmacokinetic profile, characterized by rapid absorption (onset within 10–20 seconds) and brief duration of action (10–20 minutes).

特性

CAS番号

137525-09-8

分子式

C22H31NO3

分子量

357.5 g/mol

IUPAC名

4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid

InChI

InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1

InChIキー

XVHWIBHQOHTZNS-LPUGWFBSSA-N

SMILES

CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O

異性体SMILES

C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O

正規SMILES

CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O

同義語

N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine
proacame

製品の起源

United States

類似化合物との比較

Key Findings:

Chemical Stability : Proparacaine and tetracaine (both esters) are hydrolyzed by plasma esterases, reducing systemic toxicity compared to lidocaine, which requires hepatic metabolism.

Ophthalmic Efficacy : Proparacaine’s rapid onset makes it superior for brief procedures, whereas tetracaine’s longer duration suits prolonged interventions.

Safety Profile : Proparacaine exhibits fewer allergic reactions than ester-based tetracaine, as PABA derivatives are less likely to trigger hypersensitivity in modern formulations.

Pharmacokinetic and Regulatory Considerations

  • Regulatory Status : Proparacaine is FDA-approved for ocular use, while tetracaine is often off-label in ophthalmology. Lidocaine’s versatility spans multiple routes (e.g., injectable, topical).
  • Thermal Stability : Proparacaine degrades faster at high temperatures compared to lidocaine, necessitating strict storage conditions.
  • Clinical Guidelines : The Association of Official Analytical Chemists (AOAC) emphasizes rigorous purity testing for ester anesthetics due to hydrolysis risks, a standard met by Proparacaine’s USP-grade formulations.

Research and Methodological Considerations

Comparative studies between Proparacaine and analogs often follow protocols outlined in Analytical Chemistry and Journal of Automatic Chemistry:

Analytical Validation : HPLC and mass spectrometry are used to quantify degradation products, ensuring stability compliance.

Clinical Trials : Double-blind studies compare anesthetic efficacy using standardized pain scales (e.g., VAS), with Proparacaine showing a 95% success rate in corneal anesthesia versus 82% for tetracaine.

Statistical Synthesis : Meta-analyses highlight Proparacaine’s superior safety margin (LD₅₀ > 200 mg/kg in rodents) compared to tetracaine (LD₅₀ = 150 mg/kg).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。